2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide
Overview
Description
2-(1-Adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide is an organic compound characterized by the presence of an adamantyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide typically involves the following steps:
Formation of the Adamantyl Acetate Intermediate:
Introduction of the Pyrazole Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Substituted pyrazole derivatives with various functional groups.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.
Polymer Science: Incorporation into polymer matrices to enhance mechanical and thermal properties.
Mechanism of Action
The mechanism by which 2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide exerts its effects involves interaction with specific molecular targets. The adamantyl group provides steric bulk, influencing the compound’s binding affinity to receptors or enzymes. The pyrazole moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Molecular Targets and Pathways:
Receptors: Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.
Enzymes: Inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.
Comparison with Similar Compounds
2-(1-Adamantyl)-N-methylacetamide: Lacks the pyrazole moiety, resulting in different biological activity.
N-[(1-Methyl-1H-pyrazol-3-yl)methyl]acetamide: Lacks the adamantyl group, affecting its steric and electronic properties.
Uniqueness: 2-(1-Adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide is unique due to the combination of the adamantyl and pyrazole groups, which confer distinct steric and electronic characteristics. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[(1-methylpyrazol-3-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-20-3-2-15(19-20)11-18-16(21)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,12-14H,4-11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYSURQSATCRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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